diethyl (methylsulfonyl)amidophosphate
Overview
Description
Diethyl (methylsulfonyl)amidophosphate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as DMAP, has a unique structure that allows it to interact with biological systems in a variety of ways. In
Scientific Research Applications
Diethyl (methylsulfonyl)amidophosphate has a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of catalysis, where diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a variety of chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Other potential applications of diethyl (methylsulfonyl)amidophosphate include its use as a reagent in peptide synthesis and as a stabilizer for certain enzymes.
Mechanism of Action
The mechanism of action of diethyl (methylsulfonyl)amidophosphate is not fully understood, but it is believed to work through a variety of mechanisms. One possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a nucleophile, attacking electrophilic centers in the target molecule. Another possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a Lewis base, coordinating with metal ions to facilitate chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate may interact with biological systems through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
diethyl (methylsulfonyl)amidophosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that diethyl (methylsulfonyl)amidophosphate can inhibit the growth of certain bacterial and fungal strains. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have anticoagulant properties and may be useful in the treatment of blood clotting disorders. In animal studies, diethyl (methylsulfonyl)amidophosphate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diethyl (methylsulfonyl)amidophosphate in lab experiments is its versatility. diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. Additionally, diethyl (methylsulfonyl)amidophosphate is relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to using diethyl (methylsulfonyl)amidophosphate in lab experiments. For example, diethyl (methylsulfonyl)amidophosphate can be toxic in high concentrations and must be handled with care. Additionally, diethyl (methylsulfonyl)amidophosphate can be difficult to purify and may require specialized equipment and techniques.
Future Directions
There are a number of potential future directions for research on diethyl (methylsulfonyl)amidophosphate. One area of interest is in the development of new catalytic reactions using diethyl (methylsulfonyl)amidophosphate. Additionally, there is potential for diethyl (methylsulfonyl)amidophosphate to be used in the development of new antimicrobial agents. Other potential areas of research include the use of diethyl (methylsulfonyl)amidophosphate in the treatment of neurodegenerative diseases and the development of new stabilizers for enzymes. Overall, the unique properties of diethyl (methylsulfonyl)amidophosphate make it a promising area of study with a wide range of potential applications in scientific research.
properties
IUPAC Name |
N-diethoxyphosphorylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-5H2,1-3H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXYUUNVZAZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NS(=O)(=O)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diethoxyphosphoryl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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